Methyl 5,7-diphenylpyrazolo[1,5-a]pyrimidine-2-carboxylate
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Overview
Description
Methyl 5,7-diphenylpyrazolo[1,5-a]pyrimidine-2-carboxylate is a heterocyclic compound that has garnered significant interest in the fields of medicinal chemistry and materials science
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 5,7-diphenylpyrazolo[1,5-a]pyrimidine-2-carboxylate typically involves the reaction of 3,5-diamino-1,2,4-triazole with substituted 1-aryl-1,3-butanediones or 1-aryl-2-buten-1-ones . The reaction conditions often include the use of solvents like ethanol or methanol and catalysts such as sodium ethoxide. The reaction is carried out under reflux conditions to ensure complete conversion of the starting materials.
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the scalability of the synthetic routes mentioned above suggests that similar conditions could be adapted for large-scale production, with optimizations for yield and purity.
Chemical Reactions Analysis
Types of Reactions
Methyl 5,7-diphenylpyrazolo[1,5-a]pyrimidine-2-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are possible, especially at the phenyl rings, using reagents like halogens or alkylating agents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogens in the presence of a Lewis acid catalyst.
Major Products
The major products formed from these reactions include various substituted derivatives of the original compound, which can exhibit different biological and chemical properties.
Scientific Research Applications
Methyl 5,7-diphenylpyrazolo[1,5-a]pyrimidine-2-carboxylate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its anticancer, antiviral, and anti-inflammatory properties.
Industry: Utilized in the development of fluorescent probes and materials for optical applications.
Mechanism of Action
The mechanism of action of Methyl 5,7-diphenylpyrazolo[1,5-a]pyrimidine-2-carboxylate involves its interaction with specific molecular targets and pathways. For instance, it can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound’s structure allows it to interact with various biological molecules, leading to its diverse biological effects .
Comparison with Similar Compounds
Similar Compounds
2-Methyl-5,7-diphenyl-6,7-dihydropyrazolo[1,5-a]pyrimidine: Similar in structure but differs in the oxidation state of the pyrazolo ring.
7-aryl-5-methyl-2-amino-[1,2,4]triazolo[1,5-a]pyrimidines: Differ in the substitution pattern on the pyrimidine ring.
Uniqueness
Methyl 5,7-diphenylpyrazolo[1,5-a]pyrimidine-2-carboxylate is unique due to its specific substitution pattern and the presence of the carboxylate group, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research applications and potential therapeutic uses.
Biological Activity
Methyl 5,7-diphenylpyrazolo[1,5-a]pyrimidine-2-carboxylate is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound belongs to the pyrazolo[1,5-a]pyrimidine class, which is known for its diverse pharmacological profiles, including anticancer, anti-inflammatory, and antimicrobial properties. This article reviews the biological activity of this compound, focusing on its mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
This compound has the molecular formula C19H17N3O2. Its unique structure features a pyrazole ring fused with a pyrimidine moiety, which contributes to its biological activity. The presence of phenyl groups at the 5 and 7 positions enhances its lipophilicity and potential interactions with biological targets.
The biological activity of this compound primarily involves the inhibition of cyclin-dependent kinases (CDKs), particularly CDK2. CDKs are crucial regulators of the cell cycle and are often overactive in cancer cells. By inhibiting these kinases, the compound can induce cell cycle arrest and apoptosis in various cancer cell lines.
Key Mechanisms:
- Inhibition of CDK Activity : The compound binds to the ATP-binding pocket of CDKs, preventing their activation.
- Induction of Apoptosis : By disrupting cell cycle progression, it triggers apoptotic pathways in cancer cells.
- Anti-inflammatory Effects : It may also modulate inflammatory pathways by inhibiting specific kinases involved in inflammation.
Biological Activity Evaluation
Several studies have evaluated the biological activity of this compound through in vitro assays and in vivo models.
Anticancer Activity
A notable study demonstrated that this compound exhibits significant cytotoxicity against various cancer cell lines, including A549 (lung cancer) and MDA-MB-231 (breast cancer) cells. The IC50 values ranged from 14.2 to 21.2 μM, indicating moderate potency compared to standard chemotherapy agents like 5-fluorouracil .
Structure-Activity Relationship (SAR)
The SAR studies indicate that modifications at specific positions on the pyrazolo and pyrimidine rings can significantly impact biological activity. For instance:
- Substitution at the 3-position with various alkyl groups enhances potency.
- The presence of electron-withdrawing groups increases binding affinity to CDKs.
Case Studies
- In Vitro Studies : A series of derivatives were synthesized and screened for their ability to inhibit CDK2. Compounds with methyl or ethoxycarbonyl substitutions showed enhanced antitumor activity compared to unsubstituted analogs .
- In Vivo Models : In animal models of cancer, administration of this compound resulted in reduced tumor growth and improved survival rates compared to control groups .
Properties
IUPAC Name |
methyl 5,7-diphenylpyrazolo[1,5-a]pyrimidine-2-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15N3O2/c1-25-20(24)17-13-19-21-16(14-8-4-2-5-9-14)12-18(23(19)22-17)15-10-6-3-7-11-15/h2-13H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MVBSJTBKFFPJBX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=NN2C(=CC(=NC2=C1)C3=CC=CC=C3)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15N3O2 |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.4 g/mol |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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